molecular formula C37H36N6O12 B12289663 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12289663
M. Wt: 756.7 g/mol
InChI Key: NUZLZVNJVYBEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is a chemically modified nucleoside derivative. It is primarily used in the field of nucleic acid chemistry and has applications in the synthesis of oligonucleotides. The compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. The nitro group at the 8-position of the guanine base adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate typically involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of guanosine are protected using acetyl groups. This is achieved by reacting guanosine with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Nitro Group: The nitro group is introduced at the 8-position of the guanine base. This can be done using nitration reactions, typically involving nitric acid or a nitrating mixture.

    Attachment of the Dimethoxytrityl Group: The DMT group is attached to the 5’-hydroxyl position of the nucleoside. This is usually done by reacting the protected nucleoside with 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The acetyl and DMT protecting groups can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride are commonly employed.

    Substitution: Acidic or basic conditions can be used to remove the protecting groups. For example, acetic acid can be used to remove acetyl groups, while trichloroacetic acid can be used to remove the DMT group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of deprotected nucleosides.

Scientific Research Applications

N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate has several applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for various applications, including antisense therapy and gene silencing.

    Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based probes.

    Medicine: Potential use in the development of therapeutic nucleic acids and as a tool in molecular diagnostics.

    Industry: Utilized in the production of synthetic nucleic acids for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids. The DMT group serves as a protecting group during the synthesis of oligonucleotides, preventing unwanted reactions at the 5’-hydroxyl position. The nitro group at the 8-position can participate in various chemical reactions, influencing the overall reactivity and stability of the nucleoside.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate: Similar in structure but with a bromine atom instead of a nitro group.

    N-(4,4’-Dimethoxytrityl)-8-aminoguanosine 2’,3’,5’-Triacetate: Contains an amino group instead of a nitro group.

Uniqueness

N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where the nitro functionality is desired.

Properties

Molecular Formula

C37H36N6O12

Molecular Weight

756.7 g/mol

IUPAC Name

[3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C37H36N6O12/c1-20(44)52-19-28-30(53-21(2)45)31(54-22(3)46)34(55-28)42-32-29(38-36(42)43(48)49)33(47)40-35(39-32)41-37(23-9-7-6-8-10-23,24-11-15-26(50-4)16-12-24)25-13-17-27(51-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,39,40,41,47)

InChI Key

NUZLZVNJVYBEJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.